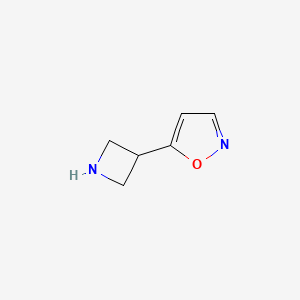

5-(Azetidin-3-yl)isoxazole

Description

Significance of Isoxazole (B147169) and Azetidine (B1206935) Motifs in Molecular Design

The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is a versatile and highly valued scaffold in drug discovery. rsc.orgnih.govrsc.org Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in medicinal chemistry. rsc.org Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. rsc.orgresearchgate.netnih.gov The flexibility in its synthesis allows for the creation of a wide array of derivatives with tailored bioactivity and selectivity. nih.govrsc.org This adaptability has led to the incorporation of the isoxazole moiety into numerous approved drugs. rsc.org

Similarly, the azetidine ring, a four-membered nitrogen-containing heterocycle, has gained considerable popularity in drug design over the last decade. chemrxiv.org Its strained four-membered ring provides a unique three-dimensional conformation that can favorably influence the physicochemical properties of a molecule. acs.orgnih.gov Azetidines are recognized for imparting a favorable balance of stability and molecular rigidity, which can enhance the pharmacological properties of drug candidates. ambeed.comnih.gov The incorporation of azetidine scaffolds has been a successful strategy in developing treatments for a range of conditions, including neurological disorders. sciencedaily.com At least seven approved drugs feature the azetidine residue, and many more are in various stages of clinical trials. chemrxiv.org

The combination of these two powerful motifs in a single molecule offers the potential for synergistic effects and novel biological activities. The development of hybrid molecules, where two or more pharmacophores are combined, is a growing strategy in drug discovery to overcome pharmacokinetic limitations and achieve enhanced therapeutic efficacy. ijariit.com

Overview of the 5-(Azetidin-3-yl)isoxazole Hybrid Structure as a Research Target

The hybrid structure of this compound represents a compelling target for contemporary chemical research. This molecule links the biologically significant isoxazole ring to the structurally unique azetidine moiety, creating a novel chemical entity with the potential for multifaceted applications. Researchers are drawn to this hybrid for its potential to modulate biological pathways in new ways, combining the therapeutic hallmarks of both its parent heterocycles.

The synthesis of such hybrid structures is a key area of investigation. For instance, a general method for creating isoxazole-containing building blocks, including an azetidine amino ester, has been developed. mdpi.com Specific derivatives, such as tert-butyl 3-(5-(trifluoromethyl)isoxazol-3-yl)azetidine-1-carboxylate, have been synthesized and purified, demonstrating the feasibility of creating these complex molecules. nih.gov The exploration of such compounds is driven by the prospect of discovering new therapeutic agents with improved properties.

Historical Context of Isoxazole and Azetidine in Synthetic and Medicinal Chemistry

The journey of isoxazole in medicinal chemistry is a rich one, with its derivatives playing a crucial role in the development of various therapeutic agents. amazonaws.comajrconline.org The isoxazole ring is found in natural products and has been a cornerstone in the synthesis of numerous drugs, including certain COX-2 inhibitors and antibiotics like sulfamethoxazole. ajrconline.org The continuous development of synthetic methods has allowed chemists to functionalize the isoxazole ring in diverse ways, leading to a vast library of compounds with a wide range of pharmacological activities. rsc.orgrsc.org

The history of azetidine in medicinal chemistry is more recent but equally impactful. Initially, the synthesis of azetidines was considered challenging due to the strain of the four-membered ring. nih.govrsc.org However, the development of new synthetic methodologies has made these structures more accessible, leading to their increased use in drug discovery. chemrxiv.orgrsc.org The first synthetic approaches to azetidin-2-ones (β-lactams) date back to 1907, with their importance skyrocketing after the discovery of penicillin. jmchemsci.com Today, azetidine-containing compounds are integral to a number of approved drugs and are actively being investigated for a multitude of therapeutic applications. chemrxiv.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-(azetidin-3-yl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-8-9-6(1)5-3-7-4-5/h1-2,5,7H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJGPKFTXRSGCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=NO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Azetidin 3 Yl Isoxazole and Its Analogues

Strategies for Isoxazole (B147169) Ring Formation Relevant to the 5-Position

The construction of the isoxazole ring is a well-established field in organic synthesis, with several reliable methods available. For the synthesis of 5-substituted isoxazoles, the 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a particularly powerful and widely utilized transformation. rsc.orgnih.gov

1,3-Dipolar Cycloaddition Reactions with Nitrile Oxides and Alkynes

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) provides a direct and efficient route to the isoxazole core. acs.orgacs.orgresearchgate.net This reaction is a cornerstone of isoxazole synthesis due to its high atom economy and the ability to introduce a wide range of substituents onto the resulting heterocyclic ring. organic-chemistry.org The general scheme for this reaction involves the in situ generation of the often-unstable nitrile oxide, which then readily reacts with the alkyne.

A critical aspect of the 1,3-dipolar cycloaddition is the regioselectivity of the reaction, which dictates the substitution pattern of the resulting isoxazole. The reaction of a nitrile oxide with a terminal alkyne can theoretically yield two regioisomers: the 3,5-disubstituted isoxazole and the 3,4-disubstituted isoxazole. The regiochemical outcome is primarily governed by both steric and electronic factors of the reactants. acs.org Frontier Molecular Orbital (FMO) theory is often invoked to predict the favored regioisomer. Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity is determined by the orbital coefficients of the interacting atoms, with the larger coefficients on the terminal atoms of the dipole and dipolarophile leading to the major product. acs.org Steric hindrance between bulky substituents on the nitrile oxide and the alkyne can also significantly influence the regiochemical outcome, favoring the formation of the less sterically hindered isomer. frontiersin.org

While many 1,3-dipolar cycloadditions proceed under thermal conditions, the development of catalytic systems has significantly expanded the scope and efficiency of isoxazole synthesis. Both metal-based and metal-free approaches have been successfully employed.

Metal-Catalyzed Approaches: Copper(I) catalysts are widely used to promote the regioselective synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and in situ generated nitrile oxides. organic-chemistry.org Ruthenium catalysts, on the other hand, have been shown to favor the formation of 3,4-disubstituted isoxazoles. organic-chemistry.org The choice of metal catalyst can thus provide a powerful tool for controlling the regioselectivity of the cycloaddition. organic-chemistry.org

Metal-Free and Organocatalytic Approaches: In recent years, there has been a growing interest in developing metal-free synthetic routes to isoxazoles to address concerns about cost, toxicity, and metal contamination in the final products. organic-chemistry.orgclockss.orgacs.org Organocatalysts, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), have been shown to effectively promote the regioselective synthesis of 3,5-disubstituted isoxazoles. nih.gov These methods often offer milder reaction conditions and broader functional group tolerance. nih.gov

Green Chemistry Approaches: The principles of green chemistry have been increasingly applied to isoxazole synthesis, focusing on the use of environmentally benign solvents, energy-efficient reaction conditions, and recyclable catalysts. rsc.orgarkat-usa.org Microwave-assisted synthesis has emerged as a valuable tool, often leading to significantly reduced reaction times and improved yields. nih.govnih.gov Ultrasound irradiation is another green technique that can enhance reaction rates and efficiency. nih.govacs.org The use of deep eutectic solvents (DES) as a recyclable and biodegradable reaction medium represents a promising green alternative to traditional organic solvents. researchgate.net

Table 1: Comparison of Catalyst Systems for Isoxazole Synthesis

| Catalyst System | Advantages | Disadvantages | Regioselectivity |

| Copper(I) | High efficiency, good regiocontrol for 3,5-isomers organic-chemistry.org | Potential for metal contamination | Favors 3,5-disubstitution organic-chemistry.org |

| Ruthenium(II) | Good regiocontrol for 3,4-isomers organic-chemistry.org | Higher cost, potential toxicity | Favors 3,4-disubstitution organic-chemistry.org |

| Organocatalysts (e.g., DBU) | Metal-free, mild conditions, good functional group tolerance nih.gov | May require specific substrate scope | Generally favors 3,5-disubstitution nih.gov |

| Microwave Irradiation | Rapid reaction times, often higher yields nih.govnih.gov | Requires specialized equipment | Dependent on other reaction parameters |

| Ultrasound Irradiation | Enhanced reaction rates, energy efficient nih.govacs.org | May not be suitable for all reactions | Dependent on other reaction parameters |

| Deep Eutectic Solvents (DES) | Green, recyclable solvent system researchgate.net | Can be viscous, may require higher temperatures | Dependent on other reaction parameters |

Heterocyclization Approaches from 1,3-Dielectrophiles with Hydroxylamine (B1172632)

An alternative and classical approach to isoxazole synthesis involves the condensation of a 1,3-dielectrophilic precursor with hydroxylamine. researchgate.net This method is particularly useful for the synthesis of isoxazoles with specific substitution patterns that may be difficult to achieve through cycloaddition reactions. The 1,3-dielectrophile is typically a 1,3-dicarbonyl compound or a related synthetic equivalent, such as an α,β-unsaturated ketone. nih.gov The reaction proceeds through the initial formation of an oxime, followed by an intramolecular cyclization and dehydration to afford the aromatic isoxazole ring. researchgate.net

Advanced Approaches for Substituted Isoxazole Scaffolds (e.g., 3,5-disubstituted)

The synthesis of 3,5-disubstituted isoxazoles is of particular importance as this is the substitution pattern present in 5-(azetidin-3-yl)isoxazole. rsc.org Beyond the 1,3-dipolar cycloaddition, several other advanced methods have been developed for the regioselective synthesis of these isomers. One-pot procedures that combine the in situ generation of nitrile oxides from aldoximes with their subsequent cycloaddition to terminal alkynes are highly efficient. Domino reactions, such as a reductive Nef reaction followed by cyclization of β-nitroenones, also provide a streamlined route to 3,5-disubstituted isoxazoles. These advanced methodologies often offer improved yields, milder reaction conditions, and greater synthetic efficiency compared to traditional multi-step sequences.

Strategies for Azetidine (B1206935) Ring Formation Relevant to the 3-Position

The construction of the 3-substituted azetidine ring is a more challenging synthetic endeavor due to the inherent ring strain of the four-membered heterocycle. However, a number of effective strategies have been developed for the synthesis of azetidines with substitution at the 3-position, which is a prerequisite for the synthesis of this compound.

A common and effective strategy for the formation of the azetidine ring is through intramolecular cyclization reactions. This typically involves a precursor containing a nitrogen nucleophile and a leaving group at a 1,3-relationship. For instance, the cyclization of γ-haloamines or activated γ-aminoalcohols can lead to the formation of the azetidine ring. nih.gov Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to afford 3-hydroxyazetidines. arkat-usa.org

Table 2: Key Strategies for 3-Substituted Azetidine Synthesis

| Synthetic Strategy | Description | Advantages |

| Intramolecular Cyclization | Cyclization of 1,3-difunctionalized precursors (e.g., γ-haloamines, epoxy amines). arkat-usa.orgnih.gov | Direct formation of the azetidine ring. |

| Ring Expansion | Expansion of smaller rings like aziridines. rsc.org | Can provide access to complex azetidine structures. |

| [2+2] Cycloaddition | Reaction between an imine and an alkene. rsc.org | Direct formation of the four-membered ring. |

| Functionalization of Pre-formed Azetidines | Modification of an existing azetidine ring (e.g., cross-coupling of 3-haloazetidines). | Allows for late-stage diversification. |

| Electrophilic Azetidinylation | Use of reactive azetidinylating agents to introduce the azetidine moiety. rsc.orgrsc.org | Modular and versatile approach. |

Ring-Closing Reactions for Four-Membered Heterocycles

Intramolecular cyclization represents one of the most fundamental and widely employed strategies for the synthesis of azetidines. frontiersin.org This approach typically involves the formation of a carbon-nitrogen (C-N) bond through a nucleophilic substitution reaction. The precursors for such reactions are γ-amino alcohols or their derivatives, where the hydroxyl group is converted into a better leaving group, such as a halide or a sulfonate ester (e.g., mesylate or tosylate). frontiersin.orgmagtech.com.cn The nitrogen atom then acts as an intramolecular nucleophile, displacing the leaving group to form the strained four-membered ring. magtech.com.cn

Another key ring-closing strategy is the intramolecular aminolysis of epoxides. frontiersin.orgnih.gov For instance, lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, affording functionalized azetidines in high yields. nih.gov This method is notable for its tolerance of acid-sensitive functional groups. nih.gov The reaction proceeds via a C3-selective intramolecular aminolysis, demonstrating a powerful alternative for constructing the azetidine ring, particularly when a hydroxyl group is desired adjacent to the ring. nih.gov

The table below summarizes representative ring-closing reactions for azetidine synthesis.

| Precursor Type | Leaving Group | Key Reagent/Catalyst | Outcome | Reference |

|---|---|---|---|---|

| γ-Amino alcohol | Halide, Mesylate | Base | Azetidine ring formation via SN2 | frontiersin.orgmagtech.com.cn |

| cis-3,4-Epoxy amine | Epoxide oxygen | La(OTf)₃ | 3-Hydroxyazetidine | nih.gov |

Cycloaddition Reactions in Azetidine Synthesis

Cycloaddition reactions offer a powerful and convergent route to the azetidine core, rapidly building molecular complexity by forming two new bonds in a single step. magtech.com.cnrsc.org The most prominent among these is the [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction. rsc.orgnih.gov This reaction is an efficient method for assembling functionalized azetidines, though it can be met with challenges such as competing E/Z isomerization of the imine. rsc.orgnih.gov To circumvent this, cyclic imines are often used. rsc.org Recent advances have seen the development of visible-light-mediated intermolecular [2+2] cycloadditions, for example, between oximes and alkenes using triplet energy transfer photocatalysis, which broadens the scope and utility of this reaction. rsc.orgspringernature.com

Another significant method is the Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine to produce β-lactams (azetidin-2-ones). mdpi.com While this yields an oxidized form of the azetidine ring, the resulting β-lactams are valuable synthetic intermediates that can be subsequently reduced to the corresponding azetidines. magtech.com.cn The reaction proceeds through a zwitterionic intermediate, followed by a conrotatory electrocyclization to form the four-membered ring. mdpi.com The stereochemistry of the resulting β-lactam can often be controlled by the reaction conditions and the nature of the substituents. mdpi.com

| Reaction Name | Reactants | Product | Key Features | Reference |

| Aza Paternò–Büchi | Imine + Alkene | Azetidine | Photochemical [2+2] cycloaddition; can be intra- or intermolecular. | rsc.orgnih.gov |

| Staudinger Synthesis | Ketene + Imine | β-Lactam (Azetidin-2-one) | [2+2] cycloaddition; forms a carbonyl-containing azetidine ring. | mdpi.com |

| Copper-catalyzed [3+1] | Imido-sulfur ylide + Enoldiazoacetate | 2-Azetine | Enantioselective method to access unsaturated azetine precursors. | nih.gov |

Stereoselective Synthesis of Chiral Azetidine Derivatives

The demand for enantiomerically pure pharmaceuticals has driven the development of stereoselective methods for synthesizing chiral azetidines. researchgate.net A common strategy involves the use of chiral auxiliaries attached to either the nitrogen or a carbon of the azetidine precursor to direct the stereochemical outcome of a key reaction. For example, chiral 1-arylethylamines can be used as auxiliaries to control the diastereoselective α-alkylation of azetidine-2-carbonitriles. rsc.org

Catalytic asymmetric synthesis provides a more atom-economical approach. Copper-catalyzed reactions have been particularly successful. For instance, a highly enantioselective difunctionalization of azetines has been developed using a copper/bisphosphine catalyst to install both a boryl and an allyl group across the double bond, creating two new stereogenic centers with high control. acs.org Another approach involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides to produce chiral azetidin-3-ones. nih.gov The chirality is often sourced from readily available chiral sulfinamides. nih.gov

Furthermore, the reduction of chiral azetinylcarbinols can yield stereoselective β-amino alcohols, which are important building blocks in medicinal chemistry. organic-chemistry.org Asymmetric hydrogenation of unsaturated azetidine precursors, such as 2-azetinylcarboxylic acids, using chiral ruthenium complexes is another effective method for producing enantioenriched azetidine-based α-amino acids. acs.org

Strain-Release Strategies in Azetidine Chemistry

Strain-release synthesis has recently emerged as a powerful platform for accessing densely functionalized azetidines from highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). nih.govchemrxiv.org The significant ring strain of ABBs (approximately 113 kJ/mol) drives reactions that involve the cleavage of the central C-N bond. imperial.ac.uk

These reactions can be initiated by electrophilic activation of the bridgehead nitrogen, followed by a nucleophilic attack that opens the bicyclic system to form a 3-substituted azetidine. nih.gov This strategy allows for the predictable and stereospecific installation of two new functional groups in a single operation. chemrxiv.org A wide variety of nucleophiles and electrophiles can be employed, leading to a diverse library of complex azetidines that would be difficult to access through other means. acs.org Recent developments include radical strain-release photocatalysis, where a photosensitizer initiates a radical process that is intercepted by the ABB, leading to functionalized azetidines under mild, visible-light-driven conditions. chemrxiv.org

Convergent Synthesis of the this compound Scaffold

The final construction of the target molecule requires strategies to link the azetidine and isoxazole heterocycles. These can be classified as either direct coupling of pre-formed rings or sequential approaches where one ring is constructed upon the other.

Direct Coupling Strategies of Isoxazole and Azetidine Moieties

Direct coupling methods offer a highly convergent and modular approach. Transition metal-catalyzed cross-coupling reactions are the premier tools for this purpose. A plausible and powerful strategy is the Suzuki cross-coupling reaction. organic-chemistry.org This would involve coupling a 3-halo- or 3-triflyloxy-N-Boc-azetidine with a 5-(isoxazolyl)boronic acid or ester. This method benefits from broad functional group tolerance and well-understood reaction mechanisms.

Alternatively, a nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig-type amination could be envisioned if the linkage is through a nitrogen atom, though this is not the case for the C-C bond in this compound. Nucleophilic substitution, where an organometallic azetidine-3-yl species attacks a 5-halo-isoxazole, could also be a viable, albeit less common, route.

Sequential Synthesis Approaches to Hybrid Structures

Sequential synthesis involves a multi-step process where one heterocycle is used as a scaffold to construct the second.

Building the Isoxazole Ring onto an Azetidine Precursor: A highly effective method for forming isoxazole rings is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. nanobioletters.com In this context, an N-protected 3-ethynylazetidine (B2626192) or 3-vinylazetidine (B1652913) would serve as the dipolarophile. The requisite nitrile oxide can be generated in situ from an aldoxime using an oxidant like sodium hypochlorite. This approach allows for the late-stage introduction of the isoxazole ring onto a pre-functionalized azetidine core.

Another strategy involves the cyclocondensation of a β-dicarbonyl compound with hydroxylamine. An N-protected azetidine bearing a 1,3-dicarbonyl functionality at the 3-position could be treated with hydroxylamine hydrochloride to construct the isoxazole ring directly onto the azetidine scaffold.

Building the Azetidine Ring onto an Isoxazole Precursor: This less common approach would start with a functionalized isoxazole. For example, a 5-(1,3-dihalopropyl)isoxazole could undergo intramolecular cyclization upon reaction with a primary amine (like ammonia (B1221849) or a protected amine equivalent) to form the azetidine ring. This mirrors the classical ring-closing strategies but applies them to a substrate already containing the isoxazole moiety.

Multi-component Reactions for Complex Hybrid System Construction

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecular architectures in a single step from three or more starting materials. nih.govresearchgate.net This approach is particularly valuable for creating libraries of compounds for drug discovery and materials science. In the context of isoxazole synthesis, MCRs offer a streamlined route to highly functionalized derivatives. d-nb.infopreprints.org

A common strategy for synthesizing the isoxazole core involves the condensation of hydroxylamine derivatives, aldehydes, and active methylene (B1212753) compounds. d-nb.info For instance, the reaction of hydroxylamine hydrochloride, various aldehydes, and β-ketoesters like ethyl acetoacetate (B1235776) can yield 3,4-disubstituted isoxazol-5(4H)-ones. researchgate.net These reactions are often promoted by catalysts and can be performed under environmentally benign conditions, such as in aqueous media or under ultrasound irradiation, enhancing their green chemistry credentials. preprints.orgnih.gov By choosing an appropriate azetidine-containing aldehyde or β-ketoester, this methodology could be adapted for the direct synthesis of this compound precursors.

The versatility of MCRs allows for the incorporation of diverse functionalities, leading to the creation of complex hybrid systems. For example, a one-pot, five-component reaction has been developed for the synthesis of 3,5-disubstituted isoxazole secondary sulfonamides, demonstrating the capacity of MCRs to rapidly build molecular complexity. preprints.orgnih.gov Such strategies are instrumental in generating novel molecular scaffolds that merge the structural features of the azetidine and isoxazole rings with other pharmacophoric groups.

| Reaction Type | Components | Key Features | Potential Application for this compound |

|---|---|---|---|

| Three-component reaction | Hydroxylamine, Aldehyde, β-ketoester | Efficient, often green conditions, high yields. researchgate.net | Direct synthesis of the core structure using an azetidine-functionalized starting material. |

| Five-component reaction | Hydroxylamine, Aldehyde, Primary amine, Propargyl bromide, Saccharin | Rapid construction of complex, multi-functionalized isoxazoles. preprints.org | Generation of complex analogues with diverse substituents on the isoxazole and/or a derivatized azetidine ring. |

Atom-Economic and Efficient Synthetic Protocols

Atom economy is a central principle of green chemistry that evaluates the efficiency of a chemical reaction by measuring the amount of starting materials that are incorporated into the final product. rsc.org Synthetic routes with high atom economy are inherently more sustainable as they minimize waste generation. preprints.org Methodologies like intramolecular ring-to-ring isomerizations, which have 100% atom economy, represent an ideal approach. mdpi.com

Many modern synthetic protocols for isoxazole derivatives are designed with efficiency and atom economy in mind. Multi-component reactions, as discussed previously, are inherently atom-economic as they combine multiple reactants in a single operation, minimizing intermediate isolation steps and solvent usage. nih.govpreprints.org Ultrasound-assisted synthesis has also been shown to be an effective strategy, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to traditional heating methods. nih.gov

Derivatization and Functionalization of the this compound Core

Introduction of Diverse Substituents on the Isoxazole Ring

The isoxazole ring is a versatile scaffold that can be readily functionalized to modulate the physicochemical and pharmacological properties of the parent molecule. A variety of synthetic methods are available to introduce diverse substituents at different positions of the isoxazole core. nih.gov

One common approach involves the acylation of aromatic compounds with isoxazole-3-carbonyl chlorides, followed by reduction to the corresponding alcohols. researchgate.net These alcohols can then be converted to chloromethyl derivatives, which serve as versatile intermediates for introducing a range of functionalities via nucleophilic substitution. For instance, reaction with phenols (Williamson ether synthesis) or thiols allows for the introduction of aryloxy or arylthio groups. researchgate.net

Furthermore, the synthesis can start from precursors that already contain the desired substituents. The reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride provides a direct route to 5-arylisoxazoles, where the nature of the aryl group can be varied. mdpi.com This method has been shown to be tolerant of different electronic substituents on the aromatic ring. mdpi.com These strategies enable the systematic exploration of the structure-activity relationships by modifying the substitution pattern on the isoxazole moiety of this compound.

Functionalization of the Azetidine Ring (e.g., via Aza-Michael Addition, Suzuki-Miyaura Cross-coupling)

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable pharmacophore in medicinal chemistry. nih.govrsc.org Its functionalization is key to diversifying the this compound core. The nitrogen atom of the azetidine ring can undergo various reactions, and the carbon backbone can be modified using modern synthetic methodologies.

The aza-Michael addition is a powerful tool for forming carbon-nitrogen bonds. This reaction can be used to introduce various substituents onto the azetidine nitrogen. For example, the addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates provides a route to functionalized 3-substituted azetidines. nih.gov This allows for the attachment of other heterocyclic systems to the azetidine core.

The Suzuki-Miyaura cross-coupling reaction is another cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. This palladium-catalyzed reaction can be employed to introduce aryl or heteroaryl groups onto the azetidine ring. nih.govresearchgate.net For this, a halogenated azetidine precursor is typically reacted with a boronic acid in the presence of a palladium catalyst and a base. nih.gov Successful Suzuki-Miyaura couplings on azetidine-containing hybrids have been reported, yielding biaryl structures with moderate to excellent yields. nih.gov These methods provide robust pathways for elaborating the azetidine portion of the molecule, offering access to a wide array of novel analogues. nih.gov

| Reaction | Purpose | Typical Reagents | Reference Example |

|---|---|---|---|

| Aza-Michael Addition | C-N bond formation on the azetidine ring. | α,β-unsaturated ester, NH-heterocycle, base (e.g., DBU). | Synthesis of azetidine amino acid derivatives. nih.gov |

| Suzuki-Miyaura Cross-coupling | C-C bond formation to attach aryl/heteroaryl groups. | Halogenated azetidine, Boronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄). | Synthesis of (3-arylazetidin-3-yl)acetates. nih.govresearchgate.net |

Synthesis of Fluorinated and Other Modulated Analogues

The incorporation of fluorine atoms into organic molecules can significantly alter their properties, including metabolic stability, lipophilicity, and binding affinity. nih.gov Consequently, the synthesis of fluorinated analogues of this compound is of considerable interest.

Several strategies exist for the synthesis of fluorinated isoxazoles. One approach involves the use of fluorinated building blocks. For example, the reaction of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with hydroxylamine leads to a 5-(trifluoromethyl)isoxazole. researchgate.net This highlights how fluorinated synthons can be employed in classical isoxazole ring-forming reactions.

Direct fluorination of a pre-formed isoxazole ring is another powerful technique. This late-stage functionalization allows for the introduction of fluorine at a specific position on the heterocyclic core. For instance, direct fluorination at the C-4 position of 3,5-disubstituted isoxazoles has been achieved using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI). This method has proven tolerant to various substituents on the isoxazole ring. The development of regioselective syntheses for fluoroalkyl-substituted isoxazoles further expands the toolbox for creating these modulated analogues. researchgate.net

Development of Building Blocks for Further Chemical Diversification

The this compound core can itself be considered a versatile building block for the synthesis of more complex molecules. nih.govlifechemicals.com By installing reactive functional groups at specific positions, this scaffold can be used in a modular fashion to construct a diverse range of chemical entities. researchgate.net

For example, an azetidine-containing isoxazole could be synthesized with a protected functional group, such as an acetal (B89532) at the C-5 position of the isoxazole ring. Deprotection of this group would unmask a reactive aldehyde, opening up numerous possibilities for subsequent chemical transformations, including reductive amination, Wittig reactions, or aldol (B89426) condensations. Similarly, the azetidine nitrogen can be protected with a group that can be selectively removed to allow for late-stage functionalization. nih.gov

Developing a collection of such functionalized building blocks, where either the isoxazole or the azetidine ring is primed for further reaction, is a strategic approach to chemical diversification. nih.govresearchgate.net These intermediates serve as valuable starting points for exploring chemical space and synthesizing analogues with tailored properties. nih.gov

Molecular Structure Activity Relationship Sar Studies of 5 Azetidin 3 Yl Isoxazole Derivatives

Influence of Isoxazole (B147169) Substituents on Molecular Interactions and Biological Activity

The isoxazole ring is a key component of the scaffold, and its substitution pattern significantly modulates the compound's biological profile. The electronic and steric properties of substituents at the C-3 and C-4 positions of the isoxazole ring can alter binding affinity and functional activity at various receptors.

Research on 3,5-disubstituted isoxazolines, a closely related scaffold, has provided valuable insights into the roles of different functional groups. nih.gov Systematic modification of the C-3 position revealed that an ester group is often required for potent anti-tuberculosis activity, while replacing it with bioisosteres like acids, amides, alcohols, or 1,3,4-oxadiazoles led to a significant loss of inhibition. nih.gov This suggests that the ester functionality at this position may act as a crucial hydrogen bond acceptor or have ideal steric and electronic properties for receptor binding.

Conversely, optimization at the C-5 position of the isoxazoline (B3343090) ring (analogous to the azetidine-substituted position in the primary scaffold) with moieties like piperazyl-ureas and piperazyl-carbamates led to compounds with improved activity. nih.gov In other studies on trisubstituted isoxazoles, the presence of a hydrogen bond-donating N-heterocycle, such as pyrrole, at the C-5 position was found to significantly increase potency by forming additional polar interactions with the target protein. dundee.ac.uk

Molecular docking studies have further elucidated these interactions. For instance, in a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids designed as xanthine (B1682287) oxidase inhibitors, the oxygen atom of the isoxazole ring was shown to form key hydrogen bonds with the amino acid residues Ser876 and Thr1010 within the enzyme's binding site. nih.gov This highlights the role of the isoxazole ring itself as a critical pharmacophoric element capable of direct, stabilizing interactions with the receptor. The selection of substituents can also influence the photochemical properties of the isoxazole ring, which demonstrates that electronic effects at the C-3 and C-5 positions are significant. chemrxiv.org

Table 1: Influence of C-3 and C-5 Isoxazole/Isoxazoline Substituents on Biological Activity Data adapted from SAR studies on related isoxazoline scaffolds. nih.gov

| Compound Series | Modification at C-3 Position | Modification at C-5 Position | Impact on Activity |

|---|---|---|---|

| Isoxazoline Esters | Ester (e.g., -COOEt) | Benzyl piperazine | Baseline Activity |

| Isoxazoline Esters | Acid, Amide, Alcohol, 1,3,4-Oxadiazole | Benzyl piperazine | Significant loss of activity |

| Isoxazoline Esters | Ester (e.g., -COOEt) | Piperazyl-urea analogs | Improved activity |

| Isoxazoline Esters | Ester (e.g., -COOEt) | Piperazyl-carbamate analogs | Improved activity |

Role of the Azetidine (B1206935) Ring Conformation and Substitution Patterns on Receptor Binding

The substitution on the azetidine nitrogen is a critical determinant of activity. In many ligand-receptor interactions, the basic nitrogen of the azetidine ring serves as a key interaction point, often acting as a hydrogen bond donor or participating in a cationic interaction after protonation at physiological pH. Studies on nicotinic acetylcholine (B1216132) receptor (nAChR) ligands have frequently utilized the azetidine moiety. unimi.it For example, in a series of sazetidine-A analogs, which feature an azetidine ring, the resulting isoxazole-containing compounds were found to be potent and highly selective partial agonists for the α4β2 subtype of nAChR. nih.govnih.gov The data revealed that the azetidine-containing compounds were more potent than their pyrrolidine-containing counterparts, underscoring the importance of the four-membered ring for optimal receptor fit. nih.gov

Furthermore, substitution on the carbon atoms of the azetidine ring can lock the ring into a specific conformation. The introduction of a fluorine atom at the C-3 position, for example, can induce a preferred ring pucker due to a stabilizing electrostatic gauche effect between the C-F bond dipole and the cationic nitrogen. researchgate.net This conformational restriction can reduce the entropic penalty of binding and enhance affinity for the target receptor.

Table 2: Binding Affinities of Azetidine-Containing Isoxazole Analogs at Rat nAChR Subtypes nih.gov

| Compound | Description | α4β2 Ki (nM) | α3β4 Ki (nM) | Selectivity (α3β4/α4β2) |

|---|---|---|---|---|

| Compound 3 | Isoxazole analog of Sazetidine-A | 0.67 ± 0.20 | >10,000 | ~15,000-fold |

| Compound 4 | Analog with shorter linker | 1.2 ± 0.3 | >25,000 | >20,000-fold |

| Compound 5 | Analog with shorter linker | 0.29 ± 0.04 | >10,000 | >34,000-fold |

Examination of the Linker Chemistry and its Impact on Scaffold Activity

While the core 5-(azetidin-3-yl)isoxazole scaffold features a direct bond between the two rings, many active analogs incorporate a linker group to alter the distance and relative orientation between these key pharmacophoric elements. The nature of this linker—its length, flexibility, and chemical composition—has a profound impact on biological activity.

In studies of trisubstituted isoxazoles targeting the RORγt nuclear receptor, replacing an amine linker with an ether linker resulted in increased potency. dundee.ac.uk This was attributed to increased hydrophobic effects and a different preferred conformation of the ether linker within the binding pocket. dundee.ac.uk Conversely, a thioether linkage in the same position resulted in significantly lower potency, which was hypothesized to be caused by slight changes in the bond angle and length of the linker, leading to a suboptimal binding pose. dundee.ac.uk

Similarly, in the development of isoxazole-based nAChR ligands, analogs of sazetidine-A were synthesized with varying linkers. The well-known ligand A85380 features a 3-(azetidinylmethoxy)pyridine structure, where an ether serves as a single-atom linker. unimi.it In a related series, shortening an oligomethylene chain between the core rings was found to retain or improve binding affinity and agonist efficacy, while extending the chain was detrimental. nih.gov These findings demonstrate that there is an optimal spatial arrangement between the azetidine and isoxazole moieties that is dictated by the architecture of the receptor's binding site. A linker that is too long, too short, or conformationally inappropriate will fail to place the key interacting groups in their respective binding subpockets simultaneously, leading to reduced activity.

Identification of Pharmacophoric Features within the this compound Scaffold

A pharmacophore model distills the structural features of a molecule—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups—that are essential for biological activity. For the this compound scaffold, a general pharmacophore model can be constructed based on its activity at targets like the nAChRs.

Basic Nitrogen Center: The nitrogen atom of the azetidine ring is a cornerstone of the pharmacophore. At physiological pH, it is typically protonated, forming a cationic center that can engage in a crucial charge-charge interaction or a strong hydrogen bond with an acidic amino acid residue (e.g., aspartate or glutamate) in the receptor binding site. This feature is common to most nAChR ligands.

Hydrogen Bond Acceptors: The isoxazole ring provides key hydrogen bond accepting features. Both the ring nitrogen and the ring oxygen have lone pairs of electrons that can interact with hydrogen bond-donating residues in the protein. Molecular docking studies have confirmed these interactions, showing, for example, hydrogen bonds forming between the isoxazole oxygen and residues like Ser876 and Thr1010, or between the isoxazole nitrogen and structural water molecules. nih.govmdpi.com

Hydrophobic/Aromatic Regions: Substituents on the isoxazole ring can occupy hydrophobic pockets within the binding site. For example, a phenyl group or other aromatic system attached to the C-3 position can form favorable hydrophobic or π-stacking interactions. A validated pharmacophore model for a related perhydropyrrolo[3,4-d]isoxazole series identified a ring aromatic region as a critical feature for activity. researchgate.net

The high selectivity of certain analogs for the α4β2 nAChR subtype over others, such as α3β4, is a direct consequence of these pharmacophoric elements matching the specific topology and amino acid composition of the α4β2 binding site. nih.gov The precise spatial arrangement of the cationic azetidine nitrogen and the hydrogen-bonding isoxazole ring is a key determinant of this selectivity.

Conformational Analysis and Flexibility Studies

The isoxazole ring is an aromatic heterocycle and is largely planar. The azetidine ring, however, is not. As established through computational studies, the four-membered ring is puckered. nih.gov This puckering creates pseudo-axial and pseudo-equatorial positions for substituents, influencing the molecule's 3D profile. The energy barrier between different puckered states can be small, allowing the ring to be somewhat flexible.

However, this flexibility can be constrained. As noted previously, the introduction of certain substituents, like a fluorine atom, can create a strong conformational preference, effectively locking the ring into a single, low-energy state. researchgate.net This pre-organization of the ligand into its bioactive conformation can be advantageous, as it reduces the entropic cost of binding and can lead to higher affinity.

The relative orientation of the azetidine and isoxazole rings is determined by rotation around the C-C single bond that connects them. Steric hindrance between substituents on both rings can create a rotational energy barrier, favoring certain dihedral angles over others. The study of these conformational properties is typically carried out using a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., NOE studies), and theoretical methods, such as Density Functional Theory (DFT) calculations. researchgate.net These analyses help to build a complete picture of the low-energy conformations available to the molecule in solution, providing insights into which shape is most likely responsible for the observed biological activity.

Computational and Theoretical Investigations of 5 Azetidin 3 Yl Isoxazole

Molecular Docking and Binding Affinity Predictions with Potential Biomolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand might interact with a biological target, typically a protein.

A comprehensive search for molecular docking studies involving 5-(Azetidin-3-yl)isoxazole yielded no specific results. While numerous publications detail the docking of various isoxazole-containing compounds against a wide range of biological targets, no studies were found that specifically report the binding affinity, docking scores, or predicted binding poses of this compound with any biomolecular target.

The analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, is a critical component of molecular docking studies, providing insight into the stability and specificity of a ligand-receptor complex.

As no molecular docking studies for this compound have been identified in the public domain, there is consequently no available analysis of its specific intermolecular interactions with any potential protein targets.

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to calculate properties such as optimized molecular geometry, electronic energies, and orbital distributions.

Searches for DFT studies specifically conducted on this compound did not return any relevant publications. Therefore, its calculated electronic and structural properties, such as total energy, bond lengths, and bond angles, are not available in the reviewed literature.

Frontier Molecular Orbital (FMO) theory uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. The energy gap between the HOMO and LUMO is a key parameter for assessing molecular stability and reactivity.

No FMO analysis specific to this compound has been published. As a result, data regarding its HOMO-LUMO energy gap and the spatial distribution of these orbitals are not available.

Electrostatic Potential Surface (EPS) maps are used to visualize the charge distribution of a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is valuable for predicting non-covalent interactions.

No studies containing EPS maps for this compound were found.

Molecular Dynamics Simulations for Dynamic Interactions and Stability

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. In drug discovery, MD simulations are used to assess the stability of a ligand within a protein's binding site and to understand the dynamic nature of their interactions.

No published research was found that details MD simulations performed on this compound, either in isolation or in complex with a biomolecular target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, untested compounds.

No QSAR studies were identified that included this compound as part of the training or test set. Therefore, there are no predictive models available that are specifically validated for this compound.

Based on an extensive review of available literature, there is no specific published data for the computational and theoretical investigation of this compound across the outlined areas of molecular docking, DFT calculations, molecular dynamics simulations, or QSAR modeling. While the broader class of isoxazole (B147169) derivatives is well-studied, this specific compound remains uncharacterized in the public computational chemistry domain. Future research would be necessary to generate the data required for a detailed analysis as outlined.

In silico Prediction of Molecular Properties for Drug Design (e.g., Lipophilicity, Topological Polar Surface Area for Absorption Potential)

In modern drug discovery, the use of computational, or in silico, methods is a foundational step in evaluating the potential of a chemical compound to become an effective drug. These predictive models assess key physicochemical properties that influence a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). For novel compounds like this compound, these theoretical investigations provide crucial early insights into its drug-likeness and potential for oral bioavailability, guiding further synthesis and experimental testing.

Lipophilicity (LogP)

Lipophilicity is a critical determinant of a drug's behavior, affecting its absorption, solubility, and ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. A balanced LogP is essential for oral drug candidates; excessively high lipophilicity can lead to poor aqueous solubility and increased metabolic clearance, while very low lipophilicity may hinder the molecule's ability to permeate lipid-based cell membranes. For many orally administered drugs, a LogP value of less than 5 is considered favorable. Computational models calculate LogP by summing the contributions of individual atoms and fragments within the molecule.

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is defined as the surface area sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. This descriptor is an excellent predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. Molecules with a lower TPSA are generally more permeable across cell membranes. A TPSA value of less than 140 Ų is often considered a good indicator of potential oral bioavailability. Given the presence of nitrogen and oxygen atoms in both the isoxazole and azetidine (B1206935) rings of this compound, its TPSA would be a key factor in predicting its absorption potential.

The interplay between these properties is vital for optimizing a drug candidate. The data table below outlines the significance of these key molecular properties in the context of drug design.

| Molecular Property | Description | Importance in Drug Design and Absorption Potential |

| Lipophilicity (LogP) | The measure of a compound's solubility in a non-polar solvent (like oil or fat) versus a polar solvent (like water). It reflects the overall lipophilic/hydrophilic nature of the molecule. | Affects solubility, absorption through the gut wall, membrane permeability, and binding to plasma proteins. An optimal range is crucial for balancing solubility and permeability. |

| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms (typically oxygen and nitrogen) in a molecule. It quantifies the polar character of a molecule. | Strongly correlates with passive molecular transport through membranes. Lower TPSA values are generally associated with better intestinal absorption and penetration of the blood-brain barrier. |

While specific computational values for this compound are not available from existing research, its structural motifs are common in medicinal chemistry. The combination of a polar azetidine ring and a heterocyclic isoxazole core suggests that the molecule would be a prime candidate for computational modeling to predict its viability as a potential therapeutic agent.

Molecular Mechanisms and Biological Target Engagement Pre Clinical Focus

Enzyme Inhibition Profiles and Specificity of Isoxazole-Azetidine Hybrids

The unique structural combination of the isoxazole (B147169) and azetidine (B1206935) rings allows for interactions with a diverse range of enzymatic targets. Preclinical studies have revealed that these hybrids can act as potent inhibitors of several key enzyme families implicated in various disease pathologies.

The kinome represents a significant target for therapeutic intervention, particularly in oncology. Isoxazole-containing compounds have demonstrated notable inhibitory activity against several protein kinases.

Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Casein Kinase 2α (CK2α): A series of novel isoxazole derivatives has been synthesized and evaluated for their antitumor activities. nih.gov One particular compound, 25a, exhibited potent inhibitory activity against EGFR-TK, with an IC50 value of 0.054 µM. nih.gov This compound also demonstrated significant inhibition of VEGFR-2 and CK2α. nih.gov The development of isoxazole-based VEGFR-2 inhibitors is a key area of research in cancer therapy, as VEGFR-2 is crucial for angiogenesis, the process of new blood vessel formation that tumors rely on for growth and metastasis. nih.govresearchgate.net Numerous pyrazolo[3,4-d]pyrimidine derivatives have also been reported to exhibit potent anti-tumor activities by targeting VEGFR-2. mdpi.com

Bromodomain-containing protein 4 (BRD4): A novel series of isoxazole azepine compounds has been identified as potent and selective inhibitors of the BET (bromodomain and extra-terminal domain) family of proteins, which includes BRD4. nih.gov These proteins are chromatin adaptors that recognize acetylated lysine (B10760008) residues on histones and play a critical role in the transcriptional regulation of key oncogenes like MYC. nih.gov The isoxazole azepine scaffold demonstrated good potency in both biochemical and cellular assays. nih.gov

The table below summarizes the kinase inhibitory activities of selected isoxazole derivatives.

| Compound | Target Kinase | IC50 (µM) | Reference |

| 25a | EGFR-TK | 0.054 | nih.gov |

| 10a | EGFR-TK | 0.064 | nih.gov |

| 10b | EGFR-TK | 0.066 | nih.gov |

| Isoxazole Azepine 3 | BET family (BRD4) | Potent inhibitor | nih.gov |

Beyond kinases, isoxazole-azetidine hybrids and related isoxazole derivatives have been shown to inhibit other classes of enzymes.

Carbonic Anhydrase (CA): Isoxazole derivatives have been investigated as inhibitors of carbonic anhydrase IX (CA IX), a tumor-associated enzyme that plays a role in pH regulation in the tumor microenvironment. nih.gov The isoxazole moiety can bind at the entrance of the active site of CA IX. nih.gov

Acetylcholinesterase (AChE): In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase is a key therapeutic strategy. nih.gov A series of isoxazole derivatives has been synthesized and evaluated as AChE inhibitors, with the most potent compound in the series exhibiting moderate inhibitory activity. nih.gov

Fatty Acid Amide Hydrolase (FAAH): A series of 3-carboxamido-5-aryl-isoxazole derivatives has been reported as potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. nih.gov One compound from this series displayed significant FAAH inhibitory activity with an IC50 of 0.088 μM. nih.gov

Information regarding the direct inhibition of Xanthine (B1682287) Oxidase and Lipoxygenase (LOX) by 5-(Azetidin-3-yl)isoxazole or closely related hybrids is limited in the reviewed literature.

Modulation of Cellular Signaling Pathways

The enzymatic inhibition profiles of isoxazole-azetidine hybrids translate to the modulation of critical cellular signaling pathways, often leading to anti-proliferative and pro-apoptotic effects.

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. nih.gov A novel VEGFR-2 inhibitor based on a 1,2,5-oxadiazole-2-oxide scaffold has been shown to inhibit the MAPK signaling pathway in treated liver cancer (HepG2) cells. mdpi.com Dysregulation of the MAPK pathway has been linked to poor prognosis in various cancers. mdpi.com

Apoptosis Pathways: Several studies have demonstrated that isoxazole derivatives can induce apoptosis in cancer cells. For instance, compound 25a, a potent EGFR-TK inhibitor, was found to induce cell cycle arrest and promote apoptosis in cancer cells. nih.gov This was evidenced by increased levels of caspases 3 and 9, as well as an increased Bax/Bcl-2 ratio. nih.gov Similarly, novel azetidine amides designed as STAT3 inhibitors have been shown to induce apoptosis in human breast cancer cells. acs.org The induction of apoptosis is a crucial mechanism for the anticancer effects of these compounds. mdpi.commdpi.com

Receptor Interactions and Allosteric Modulation

The isoxazole ring is a versatile scaffold that can interact with various receptors, including key players in the central nervous system.

AMPA Receptors: The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a subtype of ionotropic glutamate (B1630785) receptor that mediates the majority of fast excitatory neurotransmission in the brain. nih.govnih.gov The isoxazole moiety itself is a key component of the AMPA receptor agonist, AMPA. nih.gov Studies have shown that isoxazole-4-carboxamide derivatives can act as potent inhibitors of AMPA receptor activity, suggesting a potential therapeutic application in conditions associated with excessive excitatory neurotransmission. mdpi.com These compounds can modulate AMPA receptor kinetics by prolonging deactivation and accelerating desensitization. mdpi.com

GABAA Receptors: While direct studies on this compound are not available, the broader class of isoxazole-containing ligands has been explored for their interaction with GABAA receptors. Many ligands for the benzodiazepine (B76468) binding site on GABAA receptors also interact with other sites on the receptor, leading to allosteric modulation. mdpi.com This promiscuity suggests that isoxazole-azetidine hybrids could potentially interact with multiple binding sites on GABAA receptors, leading to complex modulatory effects. mdpi.com

Mechanism of Action at the Molecular and Cellular Level

The anticancer and other biological effects of isoxazole-azetidine hybrids can be attributed to their interference with fundamental cellular processes at the molecular level.

DNA Topoisomerase Inhibition: DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. nih.govnih.gov The isoxazole derivative 25a, in addition to its kinase inhibitory activity, has been shown to be a promising inhibitor of topoisomerase IIβ. nih.gov This dual mechanism of action, targeting both signaling kinases and DNA replication machinery, could contribute to its potent antitumor effects. Other heterocyclic compounds, such as benzoxazoles, have also been investigated as inhibitors of both topoisomerase I and II. researchgate.net

Protein-Protein Interactions: The stabilization or disruption of protein-protein interactions (PPIs) is an emerging strategy in drug discovery. tue.nl While specific examples involving this compound are scarce, related structures provide insights into potential mechanisms. For instance, certain compounds can stabilize the dimeric form of topoisomerase II, locking it in an inactive state. tue.nl The azetidine ring in other classes of inhibitors has been instrumental in achieving high potency in disrupting PPIs, such as the STAT3:STAT3 dimerization. acs.org

Investigations into Specific Biological Targets through Target Engagement Assays

Confirming that a compound interacts with its intended target within a cellular or in vivo context is a critical step in drug development. Target engagement assays provide this crucial evidence.

BRD4 Target Engagement: For the isoxazole azepine BET inhibitors, a target engagement assay was developed based on the known binding of BRD4 to the MYC oncogene locus. nih.gov Inhibition of BRD4 by these compounds was shown to lead to a dose-dependent downregulation of MYC transcription in an in vivo model, confirming that the compound reached its target and exerted the expected biological effect. nih.gov

MerTK Target Engagement: In the development of azetidine-benzoxazole based inhibitors of the receptor tyrosine kinase MerTK, potent in vivo target engagement was demonstrated. nih.gov This confirmed that the inhibitor was able to bind to MerTK in a living organism, a key step in validating its therapeutic potential. nih.govresearchgate.net

These examples highlight the importance of target engagement assays in validating the mechanism of action of novel compounds like isoxazole-azetidine hybrids.

Broader Applications and Future Research Directions

5-(Azetidin-3-yl)isoxazole as a Versatile Chemical Building Block

The this compound scaffold is a highly valuable and versatile building block in organic synthesis and medicinal chemistry. lifechemicals.com The isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a key pharmacophore found in numerous approved drugs and biologically active compounds. nih.govdaneshyari.comnih.gov Its structural features allow for multiple non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition at biological targets. daneshyari.com The integration of an isoxazole ring can enhance a molecule's efficacy, improve its pharmacokinetic profile, and reduce toxicity. daneshyari.combohrium.com

The azetidine (B1206935) component provides a saturated, three-dimensional element that can improve physicochemical properties like solubility while offering vectors for substitution that are distinct from flat, aromatic systems. The synthesis of derivatives such as methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate and tert-Butyl 3-(5-(trifluoromethyl)isoxazol-3-yl)azetidine-1-carboxylate highlights the scaffold's utility in creating novel, amino acid-like structures for further chemical elaboration. beilstein-journals.orgnih.gov Furthermore, the isoxazole ring itself can serve as a latent synthon for other functional groups, including enaminones, 1,3-dicarbonyl compounds, and γ-amino alcohols, further expanding its synthetic utility. lifechemicals.com

Design of Novel Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes and validating new drug targets. The this compound scaffold is an attractive core for the design of such probes. By incorporating reporter tags (e.g., fluorophores, biotin) or photoreactive groups (e.g., diazides, diazirines) onto the azetidine or isoxazole rings, researchers can develop novel molecular tools for target identification and engagement studies.

For instance, isoxazole-based structures have been successfully functionalized to create diazide probes for investigating histone deacetylases (HDACs), demonstrating their utility in chemical biology. researchgate.net Future research could focus on modifying the this compound scaffold to create selective probes for a wide range of protein classes, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways. The defined stereochemistry and rigid conformation of the scaffold can be exploited to achieve high selectivity and affinity for the intended biological target.

Development of Scaffold-Based Chemical Libraries for High-Throughput Screening

High-throughput screening (HTS) of large chemical libraries is a cornerstone of modern drug discovery, enabling the rapid identification of hit compounds. The this compound scaffold is exceptionally well-suited for the construction of diverse chemical libraries. Its structure features multiple points for diversification; for example, the azetidine nitrogen can be functionalized with a wide array of substituents, and the isoxazole ring can be modified through various synthetic transformations.

The use of azetidine-based scaffolds for generating CNS-focused lead-like libraries has been documented, and isoxazole-based amino acids are recognized as novel scaffolds for creating molecular diversity via solid-phase synthesis. nih.govnih.gov By combining these attributes, libraries based on this compound can be synthesized to explore a vast chemical space. These libraries can be designed to contain compounds with a range of physicochemical properties, increasing the probability of identifying hits against diverse biological targets.

| Library Design Strategy | Key Feature | Potential Targets | Relevant Findings |

|---|---|---|---|

| Combinatorial functionalization of the azetidine nitrogen | Introduces a wide variety of chemical groups (amides, sulfonamides, ureas, etc.) | Kinases, Proteases, GPCRs | Azetidine scaffolds are used to build CNS-focused libraries. nih.gov |

| Substitution on the isoxazole ring | Modifies electronic properties and steric profile | Enzymes, Ion Channels | Isoxazole is a privileged scaffold in many approved drugs. nih.govresearchgate.net |

| Solid-phase synthesis | Enables rapid and efficient library production | Broad range of biological targets | Isoxazole-based amino acids are suitable for solid-phase synthesis. nih.gov |

Potential for Multi-Targeted Ligand Design

Complex multifactorial diseases, such as neurodegenerative disorders and cancer, often involve multiple pathological pathways. nih.govmdpi.com The development of multi-target-directed ligands (MTDLs)—single molecules designed to modulate several biological targets simultaneously—is a promising therapeutic strategy. nih.govnih.gov The this compound scaffold offers a promising framework for designing MTDLs.

The distinct components of the scaffold can be tailored to interact with different targets. For example, the azetidine portion could be optimized for interaction with one receptor, while substituents on the isoxazole ring could be designed to inhibit a key enzyme in a related pathway. Isoxazole derivatives have already been incorporated into ligands designed to interact with multiple targets, such as serotonin (B10506) receptors and acetylcholinesterase, for potential use in Alzheimer's disease. researchgate.net Future research will likely focus on exploiting the modular nature of the this compound scaffold to create novel MTDLs with precisely tuned polypharmacology.

Exploration of New and Sustainable Synthetic Methodologies for the Scaffold

While methods for synthesizing isoxazole and azetidine rings are established, there is a continuous drive to develop more efficient, cost-effective, and environmentally friendly synthetic routes. nih.govnih.gov Future research in this area will likely focus on "green chemistry" approaches to produce the this compound core and its derivatives.

Key areas of exploration include:

Metal-Free Catalysis: Developing synthetic methods that avoid heavy metal catalysts, which can be toxic and difficult to remove from the final product. nih.gov

Ultrasound and Microwave-Assisted Synthesis: Using alternative energy sources to accelerate reaction times, increase yields, and reduce energy consumption. nih.govpreprints.orgmdpi.com

Aqueous Media Synthesis: Performing reactions in water instead of volatile organic solvents to reduce environmental impact. mdpi.comresearchgate.net

Flow Chemistry: Utilizing continuous flow reactors for safer, more scalable, and highly controlled production of the scaffold and its derivatives.

Multicomponent Reactions: Designing one-pot reactions where multiple starting materials are combined to form complex products in a single step, improving efficiency and reducing waste. scilit.com

| Sustainable Method | Principle | Advantage | Reference |

|---|---|---|---|

| Ultrasound-Assisted Synthesis | Uses high-frequency sound waves to induce cavitation, accelerating reactions. | Shorter reaction times, higher yields, milder conditions. | nih.govpreprints.org |

| Aqueous Media Synthesis | Utilizes water as the solvent. | Environmentally benign, low cost, improved safety. | mdpi.com |

| Metal-Free Synthesis | Avoids the use of transition metal catalysts. | Reduces toxicity, cost, and purification challenges. | nih.gov |

| Mechanochemical Reactions | Uses mechanical force (grinding) to initiate reactions. | Solvent-free, high efficiency. | mdpi.com |

Advanced Computational Approaches in Rational Compound Design

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, enabling the rational design of new molecules with desired properties. nih.govmdpi.com These in silico methods can be powerfully applied to the this compound scaffold to guide the development of novel ligands.

Future research will leverage advanced computational techniques such as:

Structure-Based Drug Design (SBDD): Using high-resolution crystal structures of target proteins, molecular docking simulations can predict how derivatives of this compound bind to the active site. mdpi.comnih.govnih.gov This information allows for the rational design of modifications to improve binding affinity and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of binding interactions and the conformational changes that may occur upon binding. researchgate.netresearchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods provide highly accurate calculations of binding energies and reaction mechanisms, aiding in the optimization of lead compounds. nih.gov

Artificial Intelligence and Machine Learning (AI/ML): AI algorithms can be trained on large datasets to predict the biological activity, pharmacokinetic properties, and potential toxicity of virtual compounds based on the this compound scaffold, accelerating the identification of promising candidates for synthesis and testing. nih.gov

By integrating these computational approaches, researchers can prioritize the synthesis of the most promising compounds, thereby reducing costs and accelerating the timeline for the discovery of new therapeutic agents based on the this compound scaffold.

Q & A

Q. What are the common synthetic routes for 5-(Azetidin-3-yl)isoxazole derivatives?

Methodological Answer: The synthesis typically involves cycloaddition or ester hydrolysis. For example:

- Cycloaddition : Hypervalent iodine reagents can induce cycloaddition between nitrile oxides and alkynes. This method yields regioselective isoxazole derivatives under mild conditions (e.g., 5-(4-Methoxyphenyl)-3-phenylisoxazole) .

- Ester Hydrolysis : Isoxazole esters (e.g., 5-(p-substitutedstyryl)-isoxazole-3-carboxylic acid esters) are hydrolyzed to carboxylic acids using HCl in acetic acid, achieving yields >80% after 2 hours of reflux. Purity is monitored via TLC and microanalysis .

Q. How is the purity and structural integrity of synthesized this compound derivatives validated?

Methodological Answer:

- Spectroscopy :

- Chromatography : TLC and HPLC ensure purity, while mass spectrometry (e.g., molecular ion peaks at m/z 286 for compound 3g ) verifies molecular weight .

Advanced Research Questions

Q. How can regioselective functionalization of the isoxazole ring be achieved?

Methodological Answer:

- Directing Groups : Electron-withdrawing substituents (e.g., nitro groups) at the 4-position enable nucleophilic difluoromethylation at the 5-position. For example, 3,5-diphenylisoxazole with a nitro group undergoes difluoromethylation with 96% yield under radical conditions .

- C–H Activation : Transition-metal catalysts (e.g., Pd) enable selective alkenylation. For instance, 3-phenyl-5-(p-tolyl)isoxazole is synthesized via Pd-catalyzed C–H activation with 66% yield .

Q. What experimental approaches assess the inhibitory effects of isoxazole derivatives on glutathione-dependent enzymes?

Methodological Answer:

- Enzyme Assays :

- Glutathione Reductase (GR) : Uncompetitive inhibition is measured via IC₅₀ values (e.g., 0.059 μM for 3-(4-chlorophenyl)isoxazole) using NADPH consumption assays .

- Glutathione S-Transferase (GST) : Competitive inhibition is evaluated via KI values (e.g., 0.059 ± 0.20 μM for 3-(4-bromophenyl)isoxazole) using CDNB as a substrate .

- Kinetic Analysis : Lineweaver-Burk plots differentiate inhibition types (competitive vs. uncompetitive) .

Q. How to design experiments evaluating the anticancer activity of this compound derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.